N,N'-(5-Cyclopropoxypyridine-2,4-diyl)dimethanesulfonamide
Description
N,N’-(5-Cyclopropoxypyridine-2,4-diyl)dimethanesulfonamide is an organic compound with the molecular formula C10H15N3O5S2 and a molecular weight of 321.376 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group and two methanesulfonamide groups
Properties
Molecular Formula |
C10H15N3O5S2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[5-cyclopropyloxy-2-(methanesulfonamido)pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O5S2/c1-19(14,15)12-8-5-10(13-20(2,16)17)11-6-9(8)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,12,13) |
InChI Key |
PKNSAFPKPFSGAU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=NC=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-(5-Cyclopropoxypyridine-2,4-diyl)dimethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-cyclopropoxypyridine-2,4-diamine.
Sulfonation: The diamine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonamide groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
N,N’-(5-Cyclopropoxypyridine-2,4-diyl)dimethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N’-(5-Cyclopropoxypyridine-2,4-diyl)dimethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N,N’-(5-Cyclopropoxypyridine-2,4-diyl)dimethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
N,N’-(5-Cyclopropoxypyridine-2,4-diyl)dimethanesulfonamide can be compared with other similar compounds, such as:
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine-based structure but with different functional groups, leading to distinct chemical and biological properties.
N,N’-[Biphenyl-4,4’-diyldi(2R)propane-2,1-diyl]dimethanesulfonamide: Another related compound with a biphenyl core, which exhibits different reactivity and applications.
The uniqueness of N,N’-(5-Cyclopropoxypyridine-2,4-diyl)dimethanesulfonamide lies in its specific substitution pattern and the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
